Suc-val-pro-phe-pna
Overview
Description
Suc-Val-Pro-Phe-pNA is a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . It is used in biochemical research to detect the activity of these enzymes .
Molecular Structure Analysis
The molecular weight of Suc-Val-Pro-Phe-pNA is 581.63, and its molecular formula is C29H35N5O8 . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
Suc-Val-Pro-Phe-pNA is a substrate for various enzymes, including mammalian chymotrypsin, human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . These enzymes catalyze the hydrolysis of Suc-Val-Pro-Phe-pNA, leading to a reaction that can be detected and measured .
Scientific Research Applications
Enzyme Specificity and Inhibition
Cyclophilin and FK-506 Binding Protein (FKBP) Studies : Research on the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FKBP utilized Suc-val-pro-phe-pna related peptides. These studies demonstrated distinct substrate specificities for cyclophilin and FKBP, which supports their diverse physiological roles (Harrison & Stein, 1990).
Inhibition of Serine Proteases : Peptidyl derivatives of diphenyl (alpha-aminoalkyl)phosphonates, including Suc-val-pro-phe variants, have shown effectiveness as specific inhibitors of serine proteases like chymotrypsin, cathepsin G, and rat mast cell protease II (Oleksyszyn & Powers, 1991).
Chymase Inhibition in Adhesion Formation : The specific chymase inhibitor, Suc-Val-Pro-Phe(p) (OPh)2, significantly reduced adhesion formation in a hamster experimental model. This implies a critical role of chymase in adhesion formation, which can be targeted using such inhibitors (Okamoto, Takai, & Miyazaki, 2002).
Substrate Studies for Enzymatic Activity
SFP Peptide Substrate : The use of Suc-Ala-Tyr-Leu-Val-pNA and related peptides as substrates for spleen fibrinolytic proteinase (SFP) provided insights into the enzyme's specificity and helped in understanding its natural substrates (Okamoto, Nagamatsu, Horie, Okada, & Tsuda, 1981).
Prolyl Oligopeptidase Studies : The binding of peptides derived from Suc-val-pro-phe-pna to human cyclophilin hCyp-18 was investigated, revealing insights into the enzyme's subsite interactions and binding mechanisms (Demange, Moutiez, Vaudry, & Dugave, 2001).
Enzyme Kinetics and QSAR Studies
Enzyme Kinetics Research : The kinetics of enzyme-substrate reactions involving Suc-val-pro-phe-pna substrates have been studied extensively, providing insights into enzyme specificity and mechanism of action. Such studies are pivotal in understanding the catalytic processes of enzymes like chymotrypsin (Case & Stein, 2003).
QSAR Analysis : Quantitative structure-activity relationship (QSAR) studies involving Suc-val-pro-phe-pna related peptides have contributed to understanding the interactions between enzymes and substrates, which is crucial for designing effective enzyme inhibitors (Nomizu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-FXSPECFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-val-pro-phe-pna |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.